molecular formula C15H20N2O2 B14903129 (S)-Benzyl 7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate

(S)-Benzyl 7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate

Cat. No.: B14903129
M. Wt: 260.33 g/mol
InChI Key: NSWYIZPZCWXNEI-CYBMUJFWSA-N
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Description

(S)-Benzyl 7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be formed through a cyclization reaction involving a suitable precursor. This step often requires specific catalysts and controlled reaction conditions to ensure the correct stereochemistry.

    Introduction of the Methylamino Group: The methylamino group can be introduced via a nucleophilic substitution reaction. This step typically involves the use of methylamine and a suitable leaving group.

    Benzylation: The final step involves the benzylation of the nitrogen atom. This can be achieved using benzyl chloride in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with amine or alcohol groups.

    Substitution: Substituted derivatives with various functional groups replacing the benzyl group.

Scientific Research Applications

(S)-Benzyl 7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a precursor for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-Benzyl 7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Benzyl 7-(amino)-5-azaspiro[2.4]heptane-5-carboxylate
  • (S)-Benzyl 7-(ethylamino)-5-azaspiro[2.4]heptane-5-carboxylate
  • (S)-Benzyl 7-(dimethylamino)-5-azaspiro[2.4]heptane-5-carboxylate

Uniqueness

(S)-Benzyl 7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate is unique due to its specific spirocyclic structure and the presence of the methylamino group. This combination of features gives it distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

benzyl (7S)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate

InChI

InChI=1S/C15H20N2O2/c1-16-13-9-17(11-15(13)7-8-15)14(18)19-10-12-5-3-2-4-6-12/h2-6,13,16H,7-11H2,1H3/t13-/m1/s1

InChI Key

NSWYIZPZCWXNEI-CYBMUJFWSA-N

Isomeric SMILES

CN[C@@H]1CN(CC12CC2)C(=O)OCC3=CC=CC=C3

Canonical SMILES

CNC1CN(CC12CC2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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